1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one
Overview
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Alkylation of the isoquinoline skeleton in the 1-position is explored, with a focus on nucleophilic reactivity generated by lithiation of N-pivaloyl- and N-phosphinoyl-derivatives of tetrahydroisoquinoline, which can be alkylated even with poor alkylating reagents (Seebach et al., 1983).
- The generation of a cation radical from 2-pivaloyl-1-tributylstannyl-1,2,3,4-tetrahydroisoquinoline and its reaction with carbon nucleophiles has been studied, highlighting the formation of reactive species (Narasaka et al., 1993).
Biological and Pharmacological Applications :
- Synthesis of substituted tetrahydroisoquinolines as anticancer agents, where the tetrahydroisoquinoline moiety is common in biologically active molecules, making its derivatives candidates as potential pharmaceutical agents (Redda et al., 2010).
- Novel strategies for catalytic asymmetric synthesis of C1-chiral tetrahydroisoquinolines, highlighting their wide variety of bioactivities and applications as chiral scaffolds in asymmetric catalysis (Liu et al., 2015).
Therapeutic Potential :
- The presence of tetrahydroisoquinoline and 1-methyl-tetrahydroisoquinoline as endogenous amines in rat brain, suggesting their role as potential substances inducing parkinsonism (Kohno et al., 1986).
- Synthesis and pharmacological evaluation of piperidinoalkanoyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents, indicating their potential in cardiovascular therapeutics (Kubota et al., 2004).
Other Applications :
- Acetic acid promoted redox annulations with dual C–H functionalization, involving amines such as 1,2,3,4-tetrahydroisoquinoline, indicating potential in organic synthesis processes (Zhu & Seidel, 2017).
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-3-8-14(16)15-10-9-12-6-4-5-7-13(12)11-15/h4-7H,2-3,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBSQILDJVDKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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